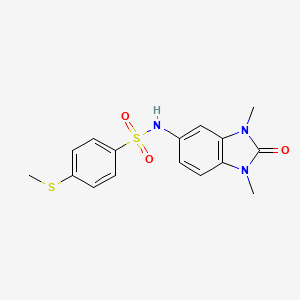![molecular formula C23H28N2O8 B11482705 3,4,5-trimethoxy-N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B11482705.png)
3,4,5-trimethoxy-N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The 3,4,5-trimethoxyphenyl (TMP) group serves as a versatile pharmacophore in various biologically active molecules. It is prominently present in both natural products and synthetic compounds. This six-membered electron-rich ring plays a critical role in the molecular structures of several therapeutically interesting drugs and drug candidates . Notably, it has been incorporated into compounds like colchicine (an anti-gout agent), podophyllotoxin (used for treating external genital warts), trimetrexate, and trimethoprim. Additionally, TMP derivatives are potent microtubule-targeting agents .
Chemical Reactions Analysis
The TMP group can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. For instance:
Oxidation: TMP derivatives may be oxidized using reagents like potassium permanganate or peracids.
Reduction: Reduction of TMP-containing compounds can be achieved using metal hydrides (e.g., lithium aluminum hydride).
Substitution: TMP can undergo nucleophilic substitution reactions, where the morpholine moiety could be replaced by other functional groups.
Major products formed from these reactions would vary based on the specific starting material and reaction conditions.
Scientific Research Applications
TMP-bearing compounds exhibit diverse bioactivity effects:
Anti-cancer: Inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Anti-fungal and Anti-bacterial: Activities against Helicobacter pylori and Mycobacterium tuberculosis.
Antiviral: Potential against viruses like HIV, hepatitis C, and influenza.
Anti-parasitic: Efficacy against Leishmania, Malaria, and Trypanosoma.
Other Properties: Anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine effects.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, TMP derivatives are unique due to their diverse bioactivity and versatile pharmacophore.
Properties
Molecular Formula |
C23H28N2O8 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H28N2O8/c1-28-18-13-16(5-6-17(18)33-14-21(26)25-7-9-32-10-8-25)24-23(27)15-11-19(29-2)22(31-4)20(12-15)30-3/h5-6,11-13H,7-10,14H2,1-4H3,(H,24,27) |
InChI Key |
KQPDLMZVFKWNBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)OCC(=O)N3CCOCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11482627.png)
![Methyl 3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11482635.png)
![8-amino-5-hydroxy-2-(methylsulfanyl)-6-(pyridin-4-yl)-6H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile](/img/structure/B11482640.png)
![N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylbenzamide](/img/structure/B11482648.png)

![1-(3-chloro-2-methylphenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11482654.png)

![Ethyl 2'-amino-1-{[(3-chlorophenyl)carbamoyl]methyl}-3'-cyano-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11482671.png)
![2-(4-methoxyphenyl)-7-propylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11482679.png)
![6-{[4-(1-adamantylcarbonyl)piperazin-1-yl]sulfonyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11482683.png)
![5-(4-Oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-3-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-3-yl)-5-phenylimidazolidine-2,4-dione (non-preferred name)](/img/structure/B11482684.png)
![3-[(3-bromobenzyl)sulfanyl]quinoxalin-2(1H)-one](/img/structure/B11482691.png)
![2-[(5-{[1-(2,4-dichlorobenzyl)-1H-tetrazol-5-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11482710.png)
![13-(2-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11482717.png)
